molecular formula C13H11Cl2N5O4 B1672187 Irsogladine maleate CAS No. 84504-69-8

Irsogladine maleate

Cat. No. B1672187
CAS RN: 84504-69-8
M. Wt: 372.16 g/mol
InChI Key: PJLVTVAIERNDEQ-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irsogladine maleate is a mucosal protective drug developed in Japan for the treatment of peptic ulcer disease and acute gastritis . It is superior to gefarnate, a drug in the same therapeutic category . Irsogladine maleate is a dichlorobenzene .


Synthesis Analysis

The synthesis process of Irsogladine maleate was studied based on the Japanese process but without the synthesis of 2,5-2 chlorine benzonitrile . 2,4-Diamino-6-(2,5-dichlorophenly)-1,3,5-triazinemaleate were synthesized and then Irsogladine Maleate was synthesized using I-Pr Potassium instead of hydrogen oxidized potassium in wreath in order to lift alkalescence .


Molecular Structure Analysis

The crystal structure of Irsogladine maleate has been reported . In the experiment on Irsogladine-maleic acid complex, single crystal X-ray structural analysis, powder X-ray diffraction (PXRD) method, and Fourier transform infrared spectroscopy (FT-IR) measurement have already been performed .


Chemical Reactions Analysis

The mucosal protective effects of Irsogladine maleate on gastric injury induced by indomethacin are mediated by inhibition of mucosal proinflammatory cytokine production and neutrophil infiltration, leading to suppression of mucosal inflammation and subsequent tissue destruction .


Physical And Chemical Properties Analysis

Irsogladine maleate has a molecular formula of C13H11Cl2N5O4 and a molecular weight of 372.16 g/mol . The IUPAC name is (Z)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine .

Scientific Research Applications

Gastric Mucosal Protection

Irsogladine maleate has demonstrated mucosal protective effects in gastric injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and other agents. Studies have shown that irsogladine maleate can suppress the elevation of proinflammatory cytokines, reduce mucosal injury, and inhibit mucosal inflammation by decreasing the levels of inflammatory factors like tumor necrosis factor-alpha (TNF-alpha), interleukin-1beta (IL-1beta), and myeloperoxidase (MPO) in gastric tissue, suggesting a mechanism mediated by the inhibition of proinflammatory cytokine production and neutrophil infiltration (Zhang et al., 2008).

Small-Intestinal Protection

Irsogladine maleate has also been shown to improve small-intestinal injuries associated with regular NSAID use. A prospective, interventional, randomized controlled trial found that irsogladine maleate significantly improved the rate of mucosal injury improvement in NSAID users, suggesting a potential role in reducing NSAID-induced small-intestinal mucosal injury (Isomura et al., 2014).

Anti-Cancer and Radioprotective Effects

Research has indicated that irsogladine maleate may have anti-cancer and radioprotective effects. For instance, irsogladine maleate showed post-irradiation protective effects on intestinal crypt stem cells in mice, suggesting potential applications for alleviating intestinal damage in radiation-exposed individuals (Kurishita et al., 1992). Additionally, irsogladine has been observed to inhibit tumor growth and neovascularization, presenting a unique and potent inhibitor of tumor angiogenesis, which could have implications for cancer therapy (Ono et al., 1996).

Oral Mucositis Management

Irsogladine maleate has been evaluated for its efficacy in managing oral mucositis, a common side effect of chemotherapy. A double-blind, placebo-controlled trial demonstrated that irsogladine maleate significantly reduced the incidence and severity of fluorouracil-induced oral mucositis, highlighting its potential as a management option for patients undergoing chemotherapy (Nomura et al., 2013).

Gastrointestinal Protective Mechanisms

Studies have explored the mechanisms by which irsogladine maleate exerts its gastrointestinal protective effects. It has been shown to inhibit phosphodiesterase, leading to an increase in intracellular cyclic AMP content, which is a key mechanism in its gastroprotective actions (Kyoi et al., 2004).

Safety And Hazards

Users should avoid breathing mist, gas or vapours of Irsogladine maleate. Contact with skin and eye should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Irsogladine maleate was found effective in reducing NSAID-induced small-intestinal mucosal injuries, suggesting its potential as a protective agent against NSAIDs or aspirin-induced peptic ulcer and gastritis .

properties

IUPAC Name

(Z)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLVTVAIERNDEQ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57381-26-7 (Parent)
Record name Irsogladine maleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084504698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2040234
Record name Irsogladine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irsogladine maleate

CAS RN

84504-69-8
Record name 1,3,5-Triazine-2,4-diamine, 6-(2,5-dichlorophenyl)-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84504-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irsogladine maleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084504698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irsogladine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IRSOGLADINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66GVU60EPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irsogladine maleate
Reactant of Route 2
Reactant of Route 2
Irsogladine maleate
Reactant of Route 3
Irsogladine maleate
Reactant of Route 4
Irsogladine maleate
Reactant of Route 5
Reactant of Route 5
Irsogladine maleate
Reactant of Route 6
Irsogladine maleate

Citations

For This Compound
644
Citations
R Miyata, K Nomura, T Kakuki, K Takano… - The Journal of …, 2015 - Springer
The airway epithelium of the human nasal mucosa acts as the first physical barrier that protects against inhaled substances and pathogens. Irsogladine maleate (IM) is an enhancer of …
Number of citations: 6 link.springer.com
X Zhang, K Tajima, K Kageyama… - World Journal of …, 2008 - ncbi.nlm.nih.gov
… We have recently found that irsogladine maleate increases the … of irsogladine maleate on PDE4, in the present study we investigated the mucosal protective effect of irsogladine maleate …
Number of citations: 46 www.ncbi.nlm.nih.gov
K Kamei, Y Kubo, N Kato, R Hatazawa… - Digestive diseases and …, 2008 - Springer
The effect of irsogladine maleate, a widely used antiulcer drug in Japan, on indomethacin-induced small intestinal lesions was examined in rats. Animals without fasting were given …
Number of citations: 51 link.springer.com
T Fujita, H Yumoto, H Shiba, K Ouhara… - Journal of …, 2012 - Wiley Online Library
… Irsogladine maleate (IM) is a medication for gastric ulcers and also regulates Aggregatibacter actinomycetemcomitans‐stimuated chemokine secretion and E‐cadherin expression in …
Number of citations: 44 onlinelibrary.wiley.com
Y Kawano, A Imamura, T Nakamura… - Chemical and …, 2016 - jstage.jst.go.jp
… It has been reported that irsogladine maleate (IM) is effective against stomatitis via oral administration. IM is water insoluble; thus, it was dissolved with various cyclodextrins (CDs). …
Number of citations: 16 www.jstage.jst.go.jp
OD Putra, T Yoshida, D Umeda, M Gunji… - Crystal Growth & …, 2016 - ACS Publications
… The equilibrium solubilities of irsogladine maleate and irsogladine were … of irsogladine maleate and its free base were compared. The ratio of solubility between the irsogladine maleate …
Number of citations: 12 pubs.acs.org
Y Uchida, H Shiba, H Komatsuzawa, C Hirono… - Biochemical and …, 2005 - Elsevier
… Irsogladine maleate (IM) is known to enhance GJIC through cAMP. In the present study, we examined an effect of IM on GJIC response and on interleukin-8 (IL-8) levels in human …
Number of citations: 39 www.sciencedirect.com
T Suzuki, M Matsushima, A Masui, S Tsuda… - World Journal of …, 2015 - ncbi.nlm.nih.gov
… This study evaluated the efficacy of adding irsogladine maleate (IM) to PPI therapy in the treatment of NERD. Adding IM to rabeprazole improved both the gastroesophageal reflux …
Number of citations: 20 www.ncbi.nlm.nih.gov
M Nomura, M Kamata, H Kojima, K Hayashi… - Annals of oncology, 2013 - Elsevier
… The objective of this study was to evaluate the effects of irsogladine maleate (IM) on fluorouracil-induced oral mucositis through a double-blind, placebo controlled trial. …
Number of citations: 36 www.sciencedirect.com
IJ Savitri, K Ouhara, T Fujita, M Kajiya… - Journal of …, 2015 - Wiley Online Library
… Irsogladine maleate ( IM ) has previously been shown to regulate inflammation and the cell–cell junctional barrier in HGEC . In addition to these functions, control of bacterial recognition …
Number of citations: 31 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.